Ethyl 4-(2-chloro-6-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-[2-chloro-6-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a chloro-substituted phenyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-6-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the chloro-substituted phenyl group: This step involves the nucleophilic aromatic substitution reaction of a chloro-substituted benzene derivative with the piperazine ring.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxyphenyl group and a suitable palladium catalyst.
Formation of the final product: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-chloro-6-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[2-chloro-6-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-6-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 4-[2-chloro-6-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring structure and may have similar biological activities.
Chloro-substituted phenyl compounds: These compounds share the chloro-substituted phenyl group and may have similar chemical reactivity.
Methoxyphenyl compounds: These compounds share the methoxyphenyl group and may have similar biological activities.
The uniqueness of Ethyl 4-(2-chloro-6-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)piperazine-1-carboxylate lies in its specific combination of functional groups, which may confer unique biological and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
ethyl 4-[2-chloro-6-[(4-methoxyphenyl)carbamoylamino]phenyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4/c1-3-30-21(28)26-13-11-25(12-14-26)19-17(22)5-4-6-18(19)24-20(27)23-15-7-9-16(29-2)10-8-15/h4-10H,3,11-14H2,1-2H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZQIBUFFMMVEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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